Technical Guide: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile
Technical Guide: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile
The following technical guide details the chemical profile, synthesis, and application of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4). This document is structured for researchers and process chemists focusing on pyrimidine scaffold functionalization and strobilurin-class synthesis.[1]
CAS Registry Number: 913846-53-4 Common Identity: Azoxystrobin Pyrimidine Intermediate; 4-Chloro-6-(2-cyanophenoxy)pyrimidine.[1][2]
Executive Summary
2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a critical electrophilic building block used primarily in the synthesis of Strobilurin fungicides , most notably Azoxystrobin .[1] Structurally, it consists of a pyrimidine core substituted at the 4-position with a 2-cyanophenoxy group and at the 6-position with a reactive chlorine atom.[1]
For drug development and agrochemical professionals, this molecule represents a "pivot point" in convergent synthesis. The remaining chlorine atom at the C6 position is highly susceptible to a second Nucleophilic Aromatic Substitution (
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 2-[(6-chloropyrimidin-4-yl)oxy]benzonitrile |
| Molecular Formula | |
| Molecular Weight | 231.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 98°C – 102°C |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water |
| Reactivity | High electrophilicity at C6 (Cl-C bond); Sensitive to hydrolysis under strong basic conditions at high temp.[1][2][3] |
| Storage | Inert atmosphere, 2-8°C (Hydrolysis risk over time) |
Synthesis Protocol: Coupling
The synthesis of CAS 913846-53-4 relies on a controlled Nucleophilic Aromatic Substitution (
Rationale: 4,6-dichloropyrimidine is symmetric.[1] The first substitution breaks this symmetry.[1] The reaction must be controlled (stoichiometry and temperature) to prevent the formation of the bis-substituted byproduct (4,6-bis(2-cyanophenoxy)pyrimidine).[1]
Reagents & Materials
-
Substrate A: 4,6-Dichloropyrimidine (1.0 equiv)[1]
-
Nucleophile B: 2-Hydroxybenzonitrile (1.0 equiv)[1]
-
Base: Potassium Carbonate (
) (1.1 equiv) or DABCO (catalytic)[1] -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
)[1]
Step-by-Step Methodology
-
Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 2-hydroxybenzonitrile (11.9 g, 100 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Add
(15.2 g, 110 mmol) in portions. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will likely turn yellow. -
Addition: Cool the mixture to 0–5°C using an ice bath. Add 4,6-dichloropyrimidine (14.9 g, 100 mmol) slowly to the reaction mixture.
-
Critical Control Point: Slow addition at low temperature favors mono-substitution over bis-substitution.[1]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to 60°C and monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] Reaction typically completes in 4–6 hours.[1]
-
Quench & Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1]
-
Isolation: Filter the precipitate. Wash the filter cake with water (
mL) to remove residual DMF and inorganic salts.[1] -
Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane mixture to yield the target compound.
-
Target Yield: 85–92%.[1]
-
Mechanistic Pathway & Logic
The reaction proceeds via an addition-elimination mechanism (
Visualization: Synthesis Workflow
The following diagram illustrates the synthesis logic and the subsequent divergence point for downstream applications.
Figure 1: Reaction pathway for the synthesis of CAS 913846-53-4 via nucleophilic aromatic substitution.
Applications: The Azoxystrobin Route
The primary industrial application of this intermediate is the synthesis of Azoxystrobin , a systemic fungicide. However, the logic applies to medicinal chemistry where the "Right-Hand Side" (RHS) phenol is replaced by various pharmacophores.[1]
The Convergent Synthesis
In the manufacture of Azoxystrobin, CAS 913846-53-4 is reacted with a second complex phenol: Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate .[1]
Visualization: Downstream Application
Figure 2: Convergent synthesis of Azoxystrobin utilizing CAS 913846-53-4 as the electrophilic scaffold.
Medicinal Chemistry Implications
While Azoxystrobin is an agrochemical, the pyrimidine ether scaffold is highly relevant in drug discovery.
-
Kinase Inhibition: The chloropyrimidine core can be reacted with anilines to form structures analogous to Pazopanib or Gefitinib (though those are quinazolines/pyrimidines with different substitution patterns).[1]
-
Antivirals: DAPY (Diarylpyrimidine) NNRTIs (e.g., Etravirine) utilize a central pyrimidine ring.[1] While DAPYs typically use -NH- linkers, ether-linked analogs are often explored in SAR (Structure-Activity Relationship) studies to modulate solubility and metabolic stability.[1]
Safety & Handling Guidelines
Researchers must adhere to strict safety protocols when handling this compound, primarily due to the nitrile functionality and the potential for hydrolysis to chloropyrimidines.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] Nitriles can liberate cyanide in vivo (though less likely with stable benzonitriles).[1] | Work in a fume hood. Do not generate dust.[1] |
| Skin/Eye Irritant | Causes serious eye irritation and skin sensitization.[1] | Wear nitrile gloves and safety goggles.[1] |
| Reactivity | Reacts violently with strong oxidizing agents.[1] Hydrolyzes in strong acid/base.[1] | Store away from moisture and oxidizers.[1] |
Waste Disposal: All aqueous waste from the synthesis (containing DMF and inorganic salts) must be treated as hazardous chemical waste.[1] Do not dispose of down the drain due to the ecotoxicity of pyrimidine derivatives (highly toxic to aquatic life, consistent with fungicidal activity).[1]
References
-
PubChem. (2024).[1] Compound Summary: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (CAS 913846-53-4).[1][2][4][5] National Library of Medicine.[1] Link
-
BLD Pharm. (2024).[1][6] Product Safety and Data Sheet: 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile. Link
-
Wang, L., et al. (2016).[1] Synthesis method of 4,6-dichloropyrimidine. Patent CN105859636A.[1] (Contextual reference for starting material synthesis). Link
-
Bartlett, D. W., et al. (2002).[1] The Strobilurin Fungicides. Pest Management Science, 58(7), 649-662. (Authoritative review on the class of chemistry utilizing this intermediate). Link[1]
Sources
- 1. Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate | C15H13ClN2O4 | CID 11782200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1225383-63-0|4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile|BLD Pharm [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-((6-chloropyrimidin-4-yl)oxy)benzonitrile 98% | CAS: 913846-53-4 | AChemBlock [achemblock.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 131860-97-4|(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate|BLD Pharm [bldpharm.com]
